molecular formula C16H21N3O B500367 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide CAS No. 957507-13-0

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B500367
CAS No.: 957507-13-0
M. Wt: 271.36g/mol
InChI Key: CQCKWXAADTYXTQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is an organic compound characterized by a pyrazole ring substituted with dimethyl groups and a butanamide chain attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then substituted with methyl groups at the 3 and 5 positions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Butanamide Chain: The substituted pyrazole is reacted with 4-methylphenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

Medically, it is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The butanamide chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide: Lacks the dimethyl substitutions on the pyrazole ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the N-(4-methylphenyl) substitution.

    N-(4-methylphenyl)butanamide: Lacks the pyrazole ring entirely.

Uniqueness

The presence of both the dimethyl-substituted pyrazole ring and the N-(4-methylphenyl)butanamide chain in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide provides unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from its analogs.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)10-14(4)19-13(3)9-12(2)18-19/h5-9,14H,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKWXAADTYXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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